N-(4-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}phenyl)-1-phenylcyclopentanecarboxamide
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Overview
Description
N-{4-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxybenzoyl group, a piperazine ring, and a phenylcyclopentane carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 4-bromophenylcyclopentane carboxamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{4-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its neuroprotective properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{4-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile: Shares the methoxybenzoyl and piperazine moieties but differs in the presence of a benzonitrile group.
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester: Similar piperazine structure but with different substituents.
Uniqueness
N-{4-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its combination of a methoxybenzoyl group, a piperazine ring, and a phenylcyclopentane carboxamide moiety.
Properties
Molecular Formula |
C30H33N3O3 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C30H33N3O3/c1-36-27-15-9-23(10-16-27)28(34)33-21-19-32(20-22-33)26-13-11-25(12-14-26)31-29(35)30(17-5-6-18-30)24-7-3-2-4-8-24/h2-4,7-16H,5-6,17-22H2,1H3,(H,31,35) |
InChI Key |
GSCDEXBMPUNKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4(CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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